![molecular formula C10H8BrNO3 B1414147 5-Bromo-4-cyano-2-methoxyphenylacetic acid CAS No. 1805188-09-3](/img/structure/B1414147.png)
5-Bromo-4-cyano-2-methoxyphenylacetic acid
Overview
Description
5-Bromo-4-cyano-2-methoxyphenylacetic acid (BCMPA) is an organic compound derived from the amino acid phenylalanine. It is an important intermediate in the synthesis of many biologically active compounds and has been used in a wide range of scientific research applications. BCMPA is an important reagent for the synthesis of a variety of compounds, including drugs, polymers, and nucleotides. In addition, it is also used as a catalyst in organic synthesis and as a fluorescent dye for imaging and labeling of molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyano-2-methoxyphenylacetic acid is not well understood. However, it is believed that the compound acts as an electron donor, which can facilitate the transfer of electrons between molecules. This can lead to the formation of new bonds and the synthesis of new compounds. In addition, 5-Bromo-4-cyano-2-methoxyphenylacetic acid can also act as a catalyst, which can facilitate the formation of new compounds from existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-4-cyano-2-methoxyphenylacetic acid are not well understood. However, it is believed that the compound can act as an electron donor, which can facilitate the transfer of electrons between molecules and lead to the formation of new bonds and the synthesis of new compounds. In addition, 5-Bromo-4-cyano-2-methoxyphenylacetic acid can also act as a catalyst, which can facilitate the formation of new compounds from existing molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-4-cyano-2-methoxyphenylacetic acid in lab experiments include its ease of synthesis, its high solubility in organic solvents, and its ability to act as an electron donor and catalyst. The main limitation of using 5-Bromo-4-cyano-2-methoxyphenylacetic acid in lab experiments is its limited availability, as it is not widely available commercially.
Future Directions
There are a number of potential future directions for the use of 5-Bromo-4-cyano-2-methoxyphenylacetic acid in scientific research. These include the development of new synthesis methods, the exploration of new applications, and the development of new compounds. In addition, 5-Bromo-4-cyano-2-methoxyphenylacetic acid could be used to improve the efficiency of existing synthesis methods, and to explore the potential of new compounds for therapeutic applications. Furthermore, 5-Bromo-4-cyano-2-methoxyphenylacetic acid could be used to explore the potential of new imaging techniques, and to explore the potential of new compounds for drug discovery and development.
Scientific Research Applications
5-Bromo-4-cyano-2-methoxyphenylacetic acid has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and imaging. It has been used to synthesize a variety of compounds, including drugs, polymers, and nucleotides. In addition, 5-Bromo-4-cyano-2-methoxyphenylacetic acid has been used as a fluorescent dye for imaging and labeling of molecules. 5-Bromo-4-cyano-2-methoxyphenylacetic acid has also been used in drug discovery and development, as it can be used to synthesize compounds that have potential therapeutic applications.
properties
IUPAC Name |
2-(5-bromo-4-cyano-2-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-3-7(5-12)8(11)2-6(9)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWFXAPUNRCQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyano-2-methoxyphenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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